molecular formula C13H23NS B1595124 Cyclododecyl isothiocyanate CAS No. 59037-64-8

Cyclododecyl isothiocyanate

Cat. No.: B1595124
CAS No.: 59037-64-8
M. Wt: 225.4 g/mol
InChI Key: VSCLPFIUOOBLQJ-UHFFFAOYSA-N
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Description

Cyclododecyl isothiocyanate is an organic compound with the molecular formula C₁₃H₂₃NS. It is a member of the isothiocyanate family, characterized by the functional group -N=C=S. This compound is notable for its applications in various fields, including synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclododecyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of cyclododecylamine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the stability of the product.

Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process. This method enhances the efficiency and yield of the compound while minimizing the exposure to hazardous reagents like thiophosgene. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Cyclododecyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

    Addition Reactions: It can add to double bonds in alkenes, forming isothiocyanate adducts.

    Hydrolysis: In the presence of water, it can hydrolyze to form cyclododecylamine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dichloromethane, toluene, and acetonitrile.

    Catalysts: Lewis acids such as zinc chloride or aluminum chloride can be used to enhance reaction rates.

Major Products:

    Thioureas: Formed from the reaction with primary or secondary amines.

    Thiocarbamates: Formed from the reaction with alcohols.

    Isothiocyanate Adducts: Formed from addition reactions with alkenes.

Scientific Research Applications

Cyclododecyl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.

    Biology: It serves as a reagent for the modification of proteins and peptides, aiding in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Cyclododecyl isothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate and allyl isothiocyanate:

    Phenyl Isothiocyanate: Known for its use in peptide sequencing (Edman degradation) and as a reagent in organic synthesis.

    Allyl Isothiocyanate: Found in mustard oil, it is known for its pungent odor and antimicrobial properties.

Uniqueness: this compound is unique due to its large cycloalkyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable tool in both synthetic and biological chemistry.

Properties

IUPAC Name

isothiocyanatocyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NS/c15-12-14-13-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCLPFIUOOBLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207790
Record name Cyclododecyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59037-64-8
Record name Cyclododecyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059037648
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Record name 59037-64-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclododecyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59037-64-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclododecyl isothiocyanate
Reactant of Route 2
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Cyclododecyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
Cyclododecyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
Cyclododecyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
Cyclododecyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
Cyclododecyl isothiocyanate

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